molecular formula C7H14O4S B14703106 Thiophene-3-ol, 4-ethoxytetrahydro-3-methyl-, 1,1-dioxide CAS No. 25650-25-3

Thiophene-3-ol, 4-ethoxytetrahydro-3-methyl-, 1,1-dioxide

Cat. No.: B14703106
CAS No.: 25650-25-3
M. Wt: 194.25 g/mol
InChI Key: YDUCOFCLDIAGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-3-ol, 4-ethoxytetrahydro-3-methyl-, 1,1-dioxide is a heterocyclic compound containing a sulfur atom in its five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene-3-ol, 4-ethoxytetrahydro-3-methyl-, 1,1-dioxide typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method involves the oxidation of thiophene-3-ol derivatives using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

Thiophene-3-ol, 4-ethoxytetrahydro-3-methyl-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the compound back to its thiol or sulfide forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Thiophene-3-ol, 4-ethoxytetrahydro-3-methyl-, 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Thiophene-3-ol, 4-ethoxytetrahydro-3-methyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-ol, 3-(4-ethoxyphenyl)tetrahydro-, 1,1-dioxide: Similar structure but with a different substituent on the thiophene ring.

    Thiophene-3-ol, 3-(4-methoxyphenyl)tetrahydro-, 1,1-dioxide: Another similar compound with a methoxy group instead of an ethoxy group.

Uniqueness

Thiophene-3-ol, 4-ethoxytetrahydro-3-methyl-, 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

25650-25-3

Molecular Formula

C7H14O4S

Molecular Weight

194.25 g/mol

IUPAC Name

4-ethoxy-3-methyl-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C7H14O4S/c1-3-11-6-4-12(9,10)5-7(6,2)8/h6,8H,3-5H2,1-2H3

InChI Key

YDUCOFCLDIAGSO-UHFFFAOYSA-N

Canonical SMILES

CCOC1CS(=O)(=O)CC1(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.